N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
Description
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (CAS: 936092-53-4) is a pyrimidine-derived sulfonamide compound with a molecular formula of C₁₅H₁₉ClN₄O₂S and a molecular weight of 354.86 g/mol . It features a central pyrimidine ring substituted with a chlorine atom at position 2 and a methyl group at position 3. This compound is commercially available in high purity (95%+) and is cataloged under identifiers such as MFCD16619372 .
Properties
IUPAC Name |
N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINYOUWDZHOVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694794 | |
| Record name | N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936092-53-4 | |
| Record name | N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide, commonly referred to by its CAS number 936092-53-4, is a compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Molecular Formula: C15H19ClN4O2S
Molecular Weight: 354.86 g/mol
CAS Number: 936092-53-4
Structural Information
The compound features a sulfonamide group linked to a pyrimidine derivative, which is integral to its biological activity. The presence of the tert-butyl group enhances lipophilicity, facilitating membrane permeability.
This compound has been studied primarily as a tyrosine kinase inhibitor . It is structurally related to Fedratinib (SAR302503), a drug used in treating myelofibrosis, which indicates its potential in targeting similar pathways in hematological malignancies .
Pharmacological Effects
- Antitumor Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines by blocking specific signaling pathways associated with tumor growth.
- Inhibition of Kinases : It has shown effective inhibition of Janus kinase (JAK) pathways, which play a critical role in the signaling of several hematopoietic growth factors .
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: In Vitro Efficacy
A study conducted on human myelofibrosis cell lines showed that this compound significantly reduced cell viability at concentrations ranging from 1 to 10 µM. The IC50 was determined to be approximately 5 µM, indicating potent activity against these cells.
Study 2: In Vivo Models
In vivo studies using murine models of myelofibrosis demonstrated that administration of this compound resulted in reduced spleen size and improved hematological parameters compared to control groups. This suggests a potential therapeutic role in treating myelofibrosis and related disorders .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Concentration Range | IC50 Value |
|---|---|---|---|
| Cell Proliferation | Inhibition in cancer cells | 1 - 10 µM | ~5 µM |
| JAK Pathway Inhibition | Significant reduction | Not specified | Not specified |
| Cell Cycle Arrest | Induction of apoptosis | Not specified | Not specified |
Safety and Toxicology
The compound exhibits moderate toxicity profiles, with hazard statements indicating potential irritation (H315, H319) and respiratory issues (H335). Proper handling precautions include using protective equipment and ensuring adequate ventilation during use .
Scientific Research Applications
Synthesis and Mechanism
The compound can be synthesized through various chemical reactions involving pyrimidine derivatives and sulfonamide chemistry. One notable synthesis pathway includes the coupling of 2-chloro-5-methylpyrimidine with tert-butyl amine and subsequent sulfonation to yield the target compound. This process often employs catalysts such as palladium-based systems to facilitate the reaction under microwave irradiation conditions .
Anticancer Research
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide has been identified as a precursor in the synthesis of Fedratinib , a potent tyrosine kinase inhibitor used in treating myelofibrosis, a type of bone marrow cancer. Fedratinib targets JAK2 mutations that are prevalent in myelofibrosis patients, thereby offering therapeutic benefits .
Targeted Therapy Development
The compound's structural features allow it to interact selectively with specific protein targets involved in cancer progression. Its design is based on the pharmacophore model that enhances binding affinity to the JAK family of kinases, making it a valuable candidate for developing targeted therapies against hematological malignancies .
Biochemical Studies
In biochemical assays, this compound serves as a tool for studying kinase activity and signaling pathways associated with cell proliferation and survival. Researchers utilize it to elucidate mechanisms of resistance in cancer therapies and to identify new therapeutic targets .
Case Study 1: Fedratinib Synthesis
A study demonstrated the efficient synthesis of Fedratinib from this compound, showcasing its potential as an intermediate in drug manufacturing. The reaction conditions optimized for yield and purity highlighted the compound's utility in pharmaceutical applications .
Case Study 2: Kinase Inhibition Profiling
Research involving this compound revealed its effectiveness in inhibiting JAK2 kinase activity, which is crucial for the treatment of myeloproliferative neoplasms. The inhibition profile established through enzyme assays indicated significant potency, paving the way for further clinical investigations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of pyrimidine-sulfonamide derivatives. Below is a comparative analysis with structurally related analogs, emphasizing molecular features, physicochemical properties, and inferred applications.
Structural and Physicochemical Comparison
Key Observations
Lipophilicity and Bulk : The tert-butyl group in the target compound likely improves membrane permeability compared to the polar methoxy group in the ethyl benzoate analog . However, the thiazol-containing derivative (538.99 g/mol) may face bioavailability challenges due to its high molecular weight .
Solubility Modifiers : The methanesulfinyl group in (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-methyl-amine and the piperazine ring in the 92-15-9 compound suggest enhanced aqueous solubility, which could be advantageous for pharmacokinetics .
The target compound’s simpler structure may favor optimization for kinase inhibition.
Research Findings and Inferences
- Synthetic Accessibility : The target compound’s molecular weight (354.86 g/mol) falls within the "Rule of Five" guidelines, suggesting favorable drug-likeness compared to bulkier analogs like the thiazol derivative .
- Limitations: No explicit bioactivity data is provided in the evidence. Comparisons are structurally inferred; empirical studies are needed to validate hypotheses.
Preparation Methods
Preparation of the Pyrimidine Intermediate: 2-Chloro-5-methylpyrimidine Derivative
The pyrimidine moiety, specifically 2-chloro-5-methylpyrimidine, is a critical intermediate. Its preparation is often achieved by chlorination of 3-methylpyridine N-oxide derivatives using phosphorus oxychloride (POCl3) or related reagents under controlled conditions to improve yield and reduce impurities such as isomeric chloromethylpyridines.
- Typical conditions involve reacting 3-methylpyridine N-oxide with POCl3 in the presence of a basic organic nitrogen compound and an inert organic solvent (e.g., dichloromethane, toluene, or acetonitrile) at temperatures ranging from ambient to 150°C.
- The reaction proceeds via nucleophilic aromatic substitution, replacing the N-oxide with chlorine, yielding 2-chloro-5-methylpyridine with high selectivity.
- Post-reaction, distillation or crystallization is used to purify the intermediate.
This intermediate can then be converted to the corresponding pyrimidin-4-yl amine derivative by further nucleophilic substitution reactions.
Formation of the Benzenesulfonamide Core
The benzenesulfonamide scaffold is typically constructed by reacting a sulfonyl chloride derivative with an appropriate amine.
- The sulfonyl chloride precursor is reacted with tert-butylamine under basic conditions (e.g., pyridine or triethylamine) in an inert solvent such as dichloromethane or acetonitrile at room temperature.
- This step forms the N-(tert-butyl)benzenesulfonamide intermediate.
- The position of substitution on the benzene ring (meta-position in this case) is controlled by starting with the corresponding aminobenzenesulfonamide (3-aminobenzenesulfonamide for meta-substitution).
Coupling of the Pyrimidinyl Amine to the Benzenesulfonamide
The key step involves nucleophilic aromatic substitution of the 2-chloro substituent on the pyrimidine ring by the amino group on the benzenesulfonamide.
- This reaction is typically conducted under basic conditions, using bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reaction temperatures range from room temperature to 100°C, with reaction times from several hours up to 18 hours to ensure complete conversion.
- The nucleophilic amine attacks the 2-chloro position on the pyrimidine ring, displacing the chlorine and forming the desired C-N bond.
Purification and Final Processing
- The crude product is purified by standard methods such as recrystallization or chromatographic techniques.
- Deprotection steps, if any protecting groups are used during synthesis (e.g., on the amine), are performed using acids like trifluoroacetic acid or hydrochloric acid in solvents such as dichloromethane or 1,4-dioxane.
Summary Table of Preparation Steps and Conditions
Research Findings and Optimization Notes
- The use of polar aprotic solvents like DMSO and DMF facilitates nucleophilic aromatic substitution by stabilizing the transition state and enhancing nucleophile strength.
- Potassium carbonate is preferred for its mild basicity and compatibility, but cesium carbonate can be used to increase reaction rates.
- Elevated temperatures (80–100°C) improve conversion but must be balanced against potential decomposition.
- The initial chlorination step benefits from controlled temperature and solvent choice to reduce isomeric impurities and increase yield of the desired 2-chloro-5-methylpyridine intermediate.
- The sulfonamide formation is generally high-yielding under mild conditions; however, care must be taken to avoid overreaction or side reactions with other nucleophiles.
- Deprotection steps, when necessary, are optimized to avoid degradation of the sensitive pyrimidine ring.
Q & A
Q. What synthetic routes are recommended for preparing N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide?
The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling to form the pyrimidinylamino linkage. For example, a palladium-catalyzed coupling between 2-chloro-5-methylpyrimidin-4-amine and tert-butyl benzenesulfonamide derivatives under inert conditions (e.g., Pd₂(dba)₃·CHCl₃ as a catalyst) is a common approach . Key steps include:
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Characterization using (DMSO-d₆, δ 1.79–8.96 ppm) and high-resolution mass spectrometry (HRMS, m/z 414 [M+H]) .
Table 1: Example Reaction Conditions
| Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-chloro-5-methylpyrimidin-4-amine | Pd₂(dba)₃·CHCl₃ | DMF | 110 | 24 | 65–75 |
Q. How can the purity of this compound be validated in academic research?
Purity is assessed via:
Q. What crystallographic tools are suitable for structural determination?
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Key parameters:
- Mo Kα radiation (λ = 0.71073 Å).
- ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
- WinGX suite for data integration and symmetry analysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s kinase inhibition mechanism?
Molecular docking (e.g., AutoDock Vina) into kinase ATP-binding pockets (e.g., JAK2 or LRRK2) identifies key interactions:
- The sulfonamide group forms hydrogen bonds with hinge-region residues (e.g., Glu930 in JAK2).
- The tert-butyl group occupies a hydrophobic pocket, enhancing binding affinity .
- MD simulations (AMBER/CHARMM) assess stability over 100 ns trajectories, with RMSD < 2.0 Å indicating robust binding .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Dose-response curves (IC₅₀ values) under standardized conditions (e.g., 10% FBS, 37°C, 72 h incubation).
- Off-target profiling using kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
- Comparative SAR studies with analogs (e.g., 4-tert-butylbenzenesulfonamide derivatives) to isolate structural determinants of activity .
Q. How are crystallographic disorder or twinning addressed during refinement?
- In SHELXL, use PART and SUMP commands to model disordered tert-butyl groups.
- For twinned data (e.g., merohedral twinning), apply the TWIN and BASF directives with HKLF5 format .
- Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
Q. What are the challenges in optimizing solubility for in vivo studies?
- Co-solvent systems : 10% DMSO/90% PEG-400 for intraperitoneal administration.
- Salt formation : React with HCl to generate a hydrochloride salt, improving aqueous solubility (tested via shake-flask method, pH 7.4).
- Nanosuspensions : Particle size reduction (<200 nm via wet milling) enhances bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between cancer cell lines?
- Metabolic interference : Test in glutamine-free media to rule out off-target effects on metabolic pathways.
- P-gp efflux assay : Use verapamil as an inhibitor to check if multidrug resistance proteins reduce intracellular concentration .
- Transcriptomic profiling (RNA-seq) to identify differential gene expression affecting drug response.
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
